![molecular formula C22H10O8 B14274586 4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 131649-46-2](/img/structure/B14274586.png)
4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is an organic compound known for its unique structure and properties It is a derivative of phthalic anhydride and is characterized by the presence of two benzofuran-1,3-dione groups connected by a 1,4-phenylenebis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of hydroquinone with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds through an esterification process followed by cyclization to form the benzofuran-1,3-dione rings.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where hydroquinone and phthalic anhydride are reacted in a solvent such as toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzofuran-1,3-dione groups can yield hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) serves as a building block for the synthesis of more complex molecules. It is used in the preparation of polymers and advanced materials due to its ability to form stable, high-performance polymers.
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of high-temperature resistant polymers and coatings. It is also employed in the manufacture of electronic materials due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects is primarily through its ability to undergo various chemical transformations. The benzofuran-1,3-dione groups can participate in redox reactions, while the phenylene linkage provides structural rigidity and stability. These properties make it a versatile intermediate in the synthesis of functional materials.
Comparaison Avec Des Composés Similaires
4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Similar in structure but contains nitrile groups instead of benzofuran-1,3-dione.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: Contains trifluoromethyl groups, offering different electronic properties.
Uniqueness: 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its dual benzofuran-1,3-dione groups, which provide distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
This compound’s versatility and stability make it a valuable asset in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.
Propriétés
Numéro CAS |
131649-46-2 |
|---|---|
Formule moléculaire |
C22H10O8 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
4-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O8/c23-19-13-3-1-5-15(17(13)21(25)29-19)27-11-7-9-12(10-8-11)28-16-6-2-4-14-18(16)22(26)30-20(14)24/h1-10H |
Clé InChI |
AFDHKKWBKRJYSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)OC4=CC=CC5=C4C(=O)OC5=O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


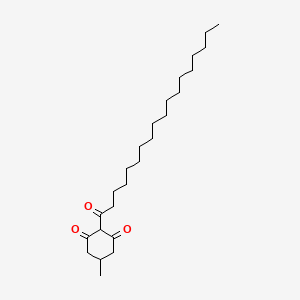
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
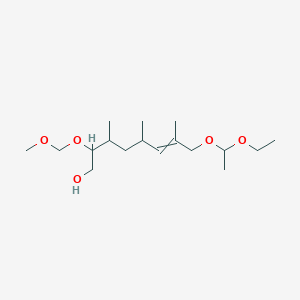
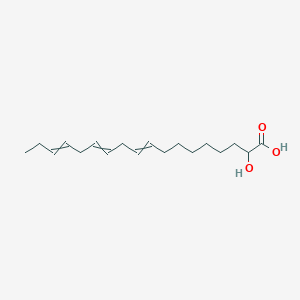
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

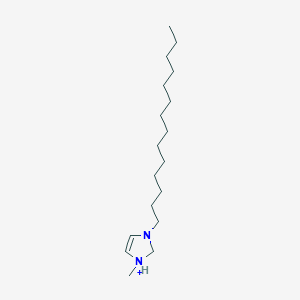
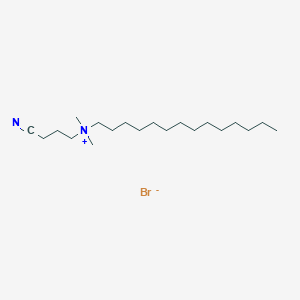
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
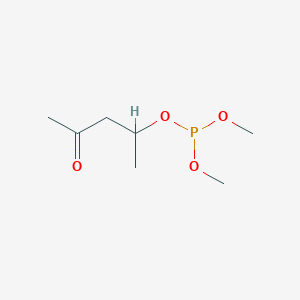
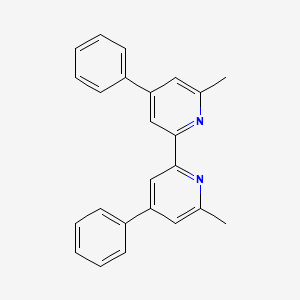
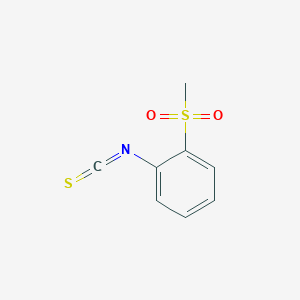
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
